molecular formula C13H14F2N2O B8109256 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

カタログ番号: B8109256
分子量: 252.26 g/mol
InChIキー: FBFSQUPLFVVFGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Difluorophenyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction connecting two distinct ring systems

特性

IUPAC Name

2-(3,4-difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c14-10-2-1-9(5-11(10)15)17-8-13(6-12(17)18)3-4-16-7-13/h1-2,5,16H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFSQUPLFVVFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is facilitated by the presence of hydrazonyl chlorides, which generate nitrile imines in situ. The reaction conditions often involve moderate to high temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common strategies. Additionally, the selection of catalysts and reagents that are cost-effective and environmentally benign is crucial for industrial applications .

化学反応の分析

Types of Reactions

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2

    Reduction: NaBH4 or LiAlH4 in ethanol or THF

    Substitution: Selectfluor® or NBS in acetonitrile or dichloromethane

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the parent compound, which can be further utilized in different applications .

作用機序

The mechanism of action of 2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

類似化合物との比較

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to its difluorophenyl substitution, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

生物活性

2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}F2_2N2_2O
  • Molecular Weight : 252.26 g/mol
  • CAS Number : 1422134-80-2

The compound features a spirocyclic structure that is crucial for its biological activity. The presence of the difluorophenyl group enhances its interaction with biological targets.

Recent studies have highlighted the compound's role as a covalent inhibitor of the KRAS G12C protein, which is implicated in various solid tumors. The binding occurs at the switch-II pocket of KRAS G12C, leading to inhibition of oncogenic signaling pathways essential for tumor growth and survival .

Antitumor Activity

  • In Vitro Studies :
    • The compound demonstrated potent inhibitory effects on cancer cell lines harboring KRAS mutations. For instance, derivatives based on the diazaspiro framework showed enhanced potency against non-small cell lung cancer (NSCLC) models .
    • A specific derivative, identified as compound 7b, exhibited a dose-dependent antitumor effect in xenograft mouse models, indicating significant potential for therapeutic application in treating KRAS-driven cancers.
  • In Vivo Studies :
    • In a study involving NCI-H1373 xenograft models, compound 7b was shown to significantly reduce tumor volume compared to control groups .

Structure-Activity Relationship (SAR)

The structural optimization of 2-(3,4-difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one derivatives has been crucial in enhancing their biological activity. Modifications to the side chains and functional groups have led to increased binding affinity and selectivity towards KRAS G12C.

Data Tables

Compound NameCAS NumberMolecular WeightActivityReference
2-(3,4-Difluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one1422134-80-2252.26 g/molKRAS G12C inhibitor
Compound 7bNot specifiedNot specifiedAntitumor in vivo efficacy

Case Studies

  • Case Study on KRAS Inhibition :
    • A study reported the identification of several diazaspiro compounds that act as covalent inhibitors against KRAS G12C mutations. The lead compound showed promising results in preclinical models, demonstrating significant tumor regression and favorable pharmacokinetic profiles.
  • Clinical Implications :
    • The ongoing research into the efficacy of these compounds suggests a potential pathway for developing targeted therapies for patients with KRAS-mutant tumors. The ability to inhibit an otherwise "undruggable" target like KRAS represents a significant advancement in cancer therapeutics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。